molecular formula C5H11BF3NS B6158410 [(dimethyliminiumyl)(ethylsulfanyl)methyl]trifluoroboranuide CAS No. 1622923-36-7

[(dimethyliminiumyl)(ethylsulfanyl)methyl]trifluoroboranuide

Cat. No.: B6158410
CAS No.: 1622923-36-7
M. Wt: 185.02 g/mol
InChI Key: FOEJEMWJAWZDLW-UHFFFAOYSA-N
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Description

[(dimethyliminiumyl)(ethylsulfanyl)methyl]trifluoroboranuide is a versatile chemical compound with immense potential in scientific research. Its unique structure offers a myriad of applications, from catalysis to material synthesis, paving the way for groundbreaking discoveries.

Preparation Methods

The synthesis of [(dimethyliminiumyl)(ethylsulfanyl)methyl]trifluoroboranuide involves several steps. One common method includes the reaction of dimethyliminiumyl chloride with ethylsulfanyl methylborane in the presence of a base. The reaction is typically carried out under an inert atmosphere to prevent oxidation and ensure high yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

[(dimethyliminiumyl)(ethylsulfanyl)methyl]trifluoroboranuide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethylsulfanyl group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions vary based on the specific reagents and conditions employed.

Scientific Research Applications

[(dimethyliminiumyl)(ethylsulfanyl)methyl]trifluoroboranuide has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in various organic synthesis reactions, including Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Industry: The compound is used in the production of advanced materials, including polymers and catalysts, due to its stability and reactivity.

Mechanism of Action

The mechanism by which [(dimethyliminiumyl)(ethylsulfanyl)methyl]trifluoroboranuide exerts its effects involves its interaction with molecular targets through its boron and sulfur atoms. These interactions can lead to the formation of stable complexes with transition metals, facilitating various catalytic processes. The compound’s unique structure allows it to participate in multiple pathways, including oxidative addition and transmetalation, which are crucial for its reactivity in organic synthesis .

Comparison with Similar Compounds

[(dimethyliminiumyl)(ethylsulfanyl)methyl]trifluoroboranuide can be compared with other similar compounds, such as:

  • [(dimethyliminiumyl)(methylsulfanyl)methyl]trifluoroboranuide
  • [(dimethyliminiumyl)(propylsulfanyl)methyl]trifluoroboranuide
  • [(dimethyliminiumyl)(butylsulfanyl)methyl]trifluoroboranuide These compounds share similar structural features but differ in the length and nature of the alkyl group attached to the sulfur atom. This compound is unique due to its specific ethylsulfanyl group, which imparts distinct reactivity and stability characteristics.

Properties

CAS No.

1622923-36-7

Molecular Formula

C5H11BF3NS

Molecular Weight

185.02 g/mol

IUPAC Name

[dimethylazaniumylidene(ethylsulfanyl)methyl]-trifluoroboranuide

InChI

InChI=1S/C5H11BF3NS/c1-4-11-5(10(2)3)6(7,8)9/h4H2,1-3H3

InChI Key

FOEJEMWJAWZDLW-UHFFFAOYSA-N

Canonical SMILES

[B-](C(=[N+](C)C)SCC)(F)(F)F

Purity

95

Origin of Product

United States

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